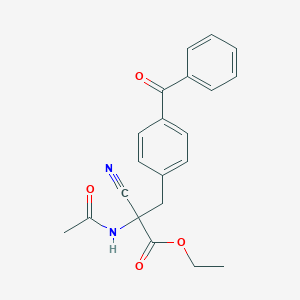

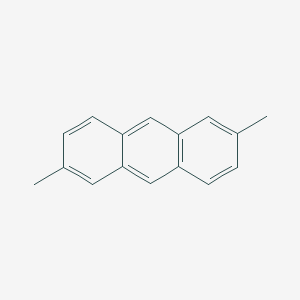

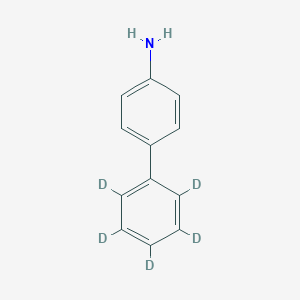

2-乙酰氨基-3-(4-苯甲酰苯基)-2-氰基丙酸乙酯

描述

Synthesis Analysis

The synthesis of related compounds often involves the reaction of specific precursors under controlled conditions. For instance, ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, a compound with potential bioactivity, is prepared through the reaction of paracetamol with ethyl 2-bromo-2-methylpropionate, showcasing the synthetic strategies used in creating complex molecules with desired functionalities (Navarrete-Vázquez et al., 2011).

Molecular Structure Analysis

The molecular structure of such compounds is crucial in understanding their physical and chemical behavior. Single-crystal X-ray diffraction is commonly employed for this purpose, revealing the arrangement of atoms within the crystal lattice and the interactions stabilizing the structure. The crystal structure of ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, for example, is stabilized by hydrogen-bonding interactions, illustrating the importance of molecular structure in determining compound properties (Navarrete-Vázquez et al., 2011).

Chemical Reactions and Properties

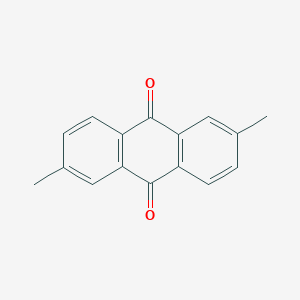

Chemical reactions involving ethyl 2-acetamido-3-(4-benzoylphenyl)-2-cyanopropanoate derivatives can lead to a variety of products with diverse properties. For instance, the reaction of related compounds with different reagents can result in the formation of beta-enamino ester derivatives, demonstrating the compound's reactivity and potential for generating new molecular entities with varied applications (Gioiello et al., 2009).

科学研究应用

合成和潜在生物活性

2-乙酰氨基-3-(4-苯甲酰苯基)-2-氰基丙酸乙酯及其类似物已被合成和表征,其中一些显示出作为抗炎、抗血脂和抗肿瘤剂的潜力。例如,制备和表征了 2-[4-(乙酰氨基)苯氧基]-2-甲基丙酸乙酯,表明其具有潜在的镇痛和抗血脂特性 (G. Navarrete-Vázquez 等,2011)。类似地,结构相关的取代二苯甲酮类似物已在艾氏腹水瘤细胞中显示出抗肿瘤和促凋亡作用,表明其作为抗肿瘤化合物的可能的临床应用 (B. T. Prabhakar 等,2006)。

分子对接和昆虫生长调节

此外,已经合成并研究了 3-(2-(4-氯苯氧基)乙酰氨基)丙酸乙酯的昆虫生长调节特性,显示出作为保幼激素模拟物和潜在昆虫生长调节剂的希望。该化合物经过全面的结构分析,并针对大蜡螟进行了测试,显示出显着的活性 (V. Devi 和 P. Awasthi,2022)。

化学合成和生物活性

5-脱氮氨蝶呤类似物的化学合成,包括在 5-和/或 7-位带有取代基的类似物,展示了相关化合物在药物化学中的广泛适用性。已经对这些类似物进行了初步的生物学研究,提供了对其潜在治疗应用的见解 (T. Su 等,1988)。

药代动力学研究

2-乙酰氨基-3-(4-苯甲酰苯基)-2-氰基丙酸乙酯及其衍生物在药代动力学研究中也可能受到关注,如对相关化合物(如依托多拉克)的异构体进行分析的 HPLC 检测方法的开发所示。该技术允许对这些化合物的药代动力学特征进行详细研究,这对于它们作为药物的开发至关重要 (F. Jamali 等,1988)。

安全和危害

I’m sorry, but I couldn’t find any specific information on the safety and hazards of “Ethyl 2-acetamido-3-(4-benzoylphenyl)-2-cyanopropanoate”.

未来方向

Unfortunately, I couldn’t find any specific information on the future directions of “Ethyl 2-acetamido-3-(4-benzoylphenyl)-2-cyanopropanoate”.

Please note that this information might not be completely accurate as it’s based on the closest match I could find. For more accurate information, please consult a chemistry professional or a trusted source.

属性

IUPAC Name |

ethyl 2-acetamido-3-(4-benzoylphenyl)-2-cyanopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4/c1-3-27-20(26)21(14-22,23-15(2)24)13-16-9-11-18(12-10-16)19(25)17-7-5-4-6-8-17/h4-12H,3,13H2,1-2H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUNMAHNWXJYJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(C#N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407736 | |

| Record name | Ethyl N-acetyl-4-benzoyl-alpha-cyanophenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-acetamido-3-(4-benzoylphenyl)-2-cyanopropanoate | |

CAS RN |

104504-38-3 | |

| Record name | Ethyl N-acetyl-4-benzoyl-alpha-cyanophenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

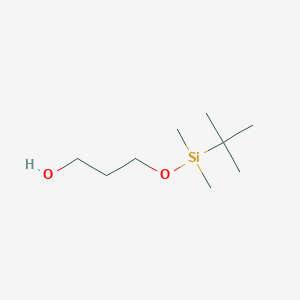

![3-[(Tert-butyldimethylsilyl)oxy]-1-propanal](/img/structure/B15443.png)

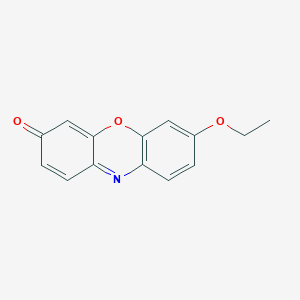

![(2R)-Methyl 3-{[tert-butyldimethylsilyl)oxy]}-2-methylpropionate](/img/structure/B15488.png)

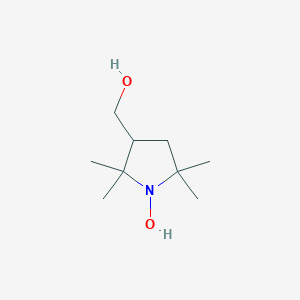

![(-)-Methyl (3S)-3,5-Bis-{[tert-butyldimethylsilyl)oxy]}-2,2-dimethylpentanoate](/img/structure/B15489.png)